N-(2-bromophenyl)-N'-(2-methoxyphenyl)urea
Description
N-(2-bromophenyl)-N’-(2-methoxyphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a bromine atom on one phenyl ring and a methoxy group on the other phenyl ring, connected through a urea linkage
Properties
IUPAC Name |
1-(2-bromophenyl)-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-19-13-9-5-4-8-12(13)17-14(18)16-11-7-3-2-6-10(11)15/h2-9H,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPHYCPTGBOPTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-N’-(2-methoxyphenyl)urea typically involves the reaction of 2-bromoaniline with 2-methoxyaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions. The general reaction scheme is as follows:
Step 1: Dissolve 2-bromoaniline and 2-methoxyaniline in an inert solvent.
Step 2: Add the carbonylating agent slowly to the reaction mixture while maintaining the temperature below 0°C.
Step 3: Stir the reaction mixture at room temperature for several hours.
Step 4: Quench the reaction with water and extract the product using an organic solvent.
Step 5: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2-bromophenyl)-N’-(2-methoxyphenyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-N’-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: N-(2-hydroxyphenyl)-N’-(2-methoxyphenyl)urea.
Reduction: N-(2-phenyl)-N’-(2-methoxyphenyl)urea.
Substitution: N-(2-methoxyphenyl)-N’-(2-methoxyphenyl)urea.
Scientific Research Applications
N-(2-bromophenyl)-N’-(2-methoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-N’-(2-methoxyphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-N’-(2-methoxyphenyl)urea
- N-(2-bromophenyl)-N’-(2-hydroxyphenyl)urea
- N-(2-bromophenyl)-N’-(2-methylphenyl)urea
Uniqueness
N-(2-bromophenyl)-N’-(2-methoxyphenyl)urea is unique due to the combination of the bromine atom and methoxy group, which imparts distinct chemical and biological properties
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